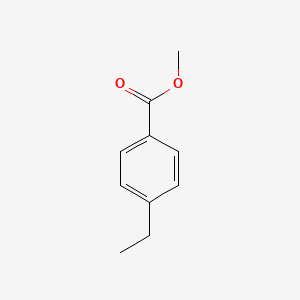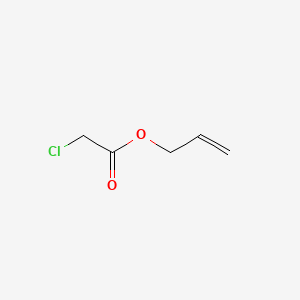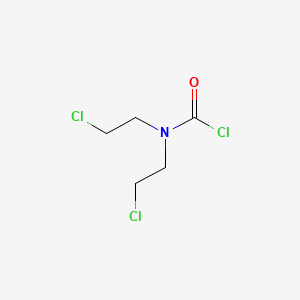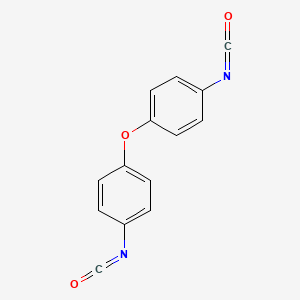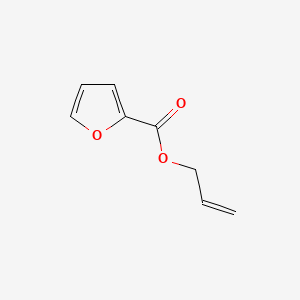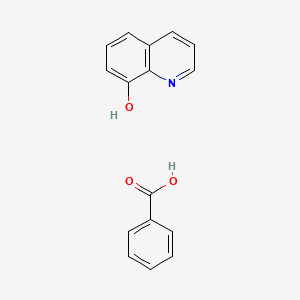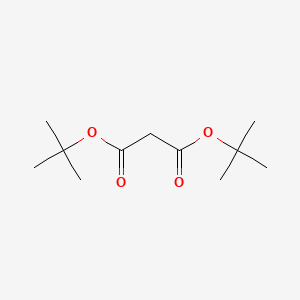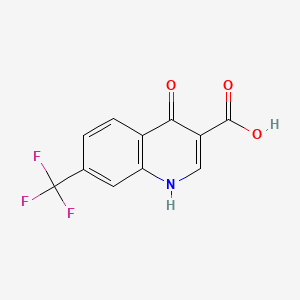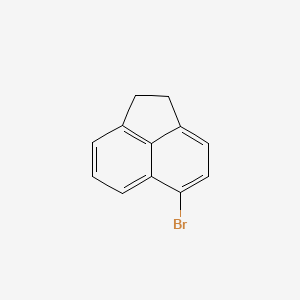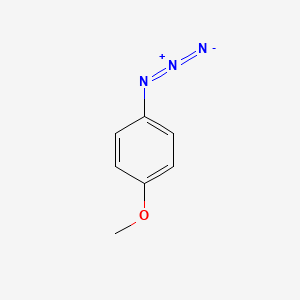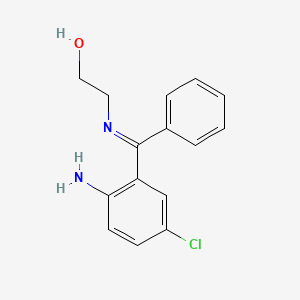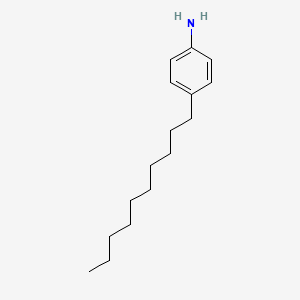
4-Decylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-Decylaniline, such as 4-amino-2-(trifluoromethyl)quinolines and other aromatic compounds, involves complex reactions, including intramolecular Friedel–Crafts reactions and the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with malononitrile. These processes highlight the intricate methods used to construct the molecular architecture of aniline derivatives (Rahmani & Darehkordi, 2018).
Molecular Structure Analysis
Molecular structures of compounds related to 4-Decylaniline have been studied, showing that they can form stable configurations through intermolecular hydrogen bonding and secondary interactions. These studies provide insight into the three-dimensional arrangement and stability of such compounds, which are crucial for their chemical reactivity and properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4-Decylaniline and its derivatives undergo various chemical reactions, including oxidative reactions, that are pivotal in synthesizing complex molecules. For example, the oxidative Povarov reaction of N-benzylanilines has been used to synthesize 2,4-diarylquinoline derivatives, showcasing the type of chemical transformations that aniline derivatives can undergo (Jing Liu et al., 2015).
Physical Properties Analysis
The physical properties of 4-Decylaniline derivatives, such as their mesomorphic behaviors and thermal properties, are influenced by the molecular structure and the substituents attached to the aniline moiety. Studies have shown that derivatives of 4-Decylaniline can exhibit smectic A and smectic X mesophases, indicating their potential application in liquid crystal technology (Iwan et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Decylaniline are characterized by its reactivity in various chemical reactions, such as N-oxidation and the formation of complex molecules through multi-step syntheses. For instance, the N-oxidation of 4-chloroaniline, a process relevant to understanding the reactivity of aniline derivatives, results in the formation of hydroxylamine and nitrosobenzene compounds, illustrating the diverse chemical behavior of aniline derivatives (Golly & Hlavica, 1985).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Stereospecificity Studies
4-Decylaniline has been studied for its role in enzyme inhibition, specifically in the context of peroxidase action. It was found to inhibit the enzyme activity, particularly in higher homologous series. This inhibition effect provides insights into the stereospecificity of enzyme reactions and contributes to our understanding of biochemical processes (Baker & Saunders, 1975).
Plasticization of Poly(Ethyl Acrylate) Ionomer
Research has also explored the use of 4-Decylaniline (4DA) in the plasticization of poly(ethyl acrylate) ionomers. It was discovered that 4DA can modify the glass transitions in the ionomer, suggesting its utility in creating materials with adjustable physical properties. This application is significant in the field of material science, especially for developing new polymers with desired mechanical properties (Tong & Bazuin, 1992).
Use in Antimicrobial Agents
A study on N-Benzylanilines, closely related to 4-Decylaniline, demonstrated their potential as fatty acid synthesis inhibitors, particularly against biofilm-related Methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests that compounds structurally similar to 4-Decylaniline could be promising in the development of new antimicrobial drugs, especially against resistant bacterial strains (Zhang et al., 2019).
Mutagenicity Studies
4-Decylaniline and its derivatives have also been investigated in the context of mutagenicity. Studies on similar compounds, such as 4-butylaniline, have shown their potential to induce genetic effects in mice, which could have implications for understanding the genetic toxicity of these types of chemicals (Kim et al., 2019).
Safety And Hazards
4-Decylaniline should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . It is not known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility .
Propiedades
IUPAC Name |
4-decylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENWPANMZLPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022287 | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylaniline | |
CAS RN |
37529-30-9 | |
| Record name | 4-Decylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37529-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

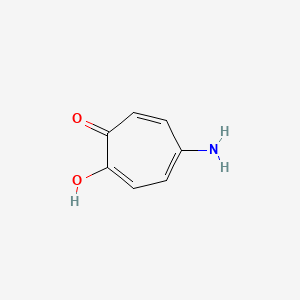
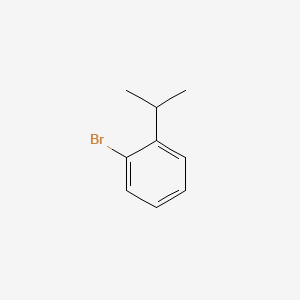
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
